molecular formula C16H16ClN3O2 B11564796 2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11564796
M. Wt: 317.77 g/mol
InChI Key: ANERGMDZVLEQPY-VXLYETTFSA-N
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Description

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C16H16ClN3O This compound is known for its unique structure, which includes a chlorophenyl group and a methoxyphenyl group connected through an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and hydrazine hydrate. The reaction proceeds through the formation of a Schiff base intermediate, which is then converted to the final acetohydrazide product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-chlorophenyl)benzamide
  • 1-[2-[(2-Amino-4-chlorophenyl)amino]benzoyl]-4-methylpiperazine
  • 2-[(2-Amino-5-nitrophenyl)(2-chlorophenyl)methylene]aminoacetic acid ethyl ester

Uniqueness

2-[(4-Chlorophenyl)amino]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClN3O2

Molecular Weight

317.77 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16ClN3O2/c1-22-15-8-2-12(3-9-15)10-19-20-16(21)11-18-14-6-4-13(17)5-7-14/h2-10,18H,11H2,1H3,(H,20,21)/b19-10+

InChI Key

ANERGMDZVLEQPY-VXLYETTFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=C(C=C2)Cl

Origin of Product

United States

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